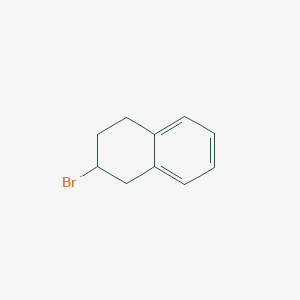

2-Bromo-1,2,3,4-tetrahydronaphthalene

説明

The exact mass of the compound 2-Bromo-1,2,3,4-tetrahydronaphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-1,2,3,4-tetrahydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,2,3,4-tetrahydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMAISVTUOJFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512360 | |

| Record name | 2-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54753-94-5 | |

| Record name | 2-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Bromo-1,2,3,4-tetrahydronaphthalene: Structural Dynamics and Synthetic Utility

Topic: 2-Bromo-1,2,3,4-tetrahydronaphthalene chemical structure and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-1,2,3,4-tetrahydronaphthalene (CAS: 54753-94-5), often referred to as 2-bromotetralin , is a bicyclic secondary alkyl bromide of significant value in medicinal chemistry. Unlike its isomer 1-bromotetralin, which is prone to rapid benzylic elimination and solvolysis, the 2-bromo derivative offers a stable electrophilic scaffold for installing nucleophiles at the beta-position of the tetralin ring system.

This compound serves as the primary gateway to 2-aminotetralins , a privileged structural motif found in numerous dopamine (

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 2-Bromo-1,2,3,4-tetrahydronaphthalene |

| CAS Number | 54753-94-5 |

| Molecular Formula | |

| Molecular Weight | 211.10 g/mol |

| Physical State | Pale yellow to colorless oil |

| Density | ~1.538 g/cm³ (Predicted) |

| Boiling Point | ~130–140 °C (at reduced pressure, est.)[1][2] |

| Solubility | Soluble in |

| Chirality | 1 Stereocenter (C2); exists as (R) and (S) enantiomers |

Structural & Conformational Analysis

The Tetralin Half-Chair

The cyclohexene ring of 2-bromotetralin adopts a half-chair conformation to relieve torsional strain, unlike the chair conformation of cyclohexane. The aromatic ring forces atoms C1, C2, C3, and C4 to lie roughly in a plane, but steric repulsion causes C2 and C3 to pucker out of the plane.

Axial vs. Equatorial Equilibrium

The bromine atom at C2 exists in a dynamic equilibrium between pseudo-equatorial and pseudo-axial orientations.

-

Pseudo-Equatorial: Energetically favored due to reduced 1,3-diaxial-like steric interactions with the protons on C4.

-

Pseudo-Axial: Less favored but kinetically relevant for elimination reactions (

), which require an anti-periplanar geometry between the bromide and adjacent protons.

Figure 1: Conformational Equilibrium of 2-Bromotetralin

Caption: The equilibrium favors the equatorial conformer, but the axial conformer is required for base-mediated elimination to 1,2-dihydronaphthalene.

Validated Synthesis Protocol

Direct bromination of tetralin yields predominantly 1-bromotetralin (benzylic substitution) or 1,2-dibromotetralin. To selectively synthesize 2-bromotetralin , the most reliable route proceeds via 2-tetralol , avoiding the unstable benzylic carbocation intermediate.

Reaction Scheme

-

Reduction: 2-Tetralone

2-Tetralol (using -

Bromination: 2-Tetralol

2-Bromotetralin (using

Figure 2: Synthesis Workflow

Caption: Two-step synthesis converting the ketone to the alcohol, then to the alkyl bromide via SN2 substitution.

Detailed Methodology

Step 1: Preparation of 2-Tetralol

-

Dissolve 2-tetralone (10 mmol) in methanol (30 mL) and cool to 0°C.

-

Add sodium borohydride (

) (0.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -

Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

-

Quench: Add saturated

solution. -

Extraction: Extract with ethyl acetate (

mL). Dry organic layer over -

Yield: ~90% colorless solid/oil.

Step 2: Conversion to 2-Bromotetralin

-

Dissolve 2-tetralol (10 mmol) in anhydrous

(DCM, 40 mL) under Argon/Nitrogen atmosphere. -

Cool the solution to -10°C or 0°C.

-

Add phosphorus tribromide (

) (0.4 equiv, 4 mmol) dropwise. Note: Stoichiometry is 1:3, but slight excess ensures completion. -

Stir at 0°C for 1 hour, then warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Pour carefully onto ice/water. Neutralize with saturated

. -

Extraction: Extract with DCM. Wash with brine, dry over

.[3] -

Purification: Flash column chromatography (Silica gel, 100% Hexanes). 2-Bromotetralin is less polar than the alcohol.

Mechanistic Insight: The reaction proceeds via an

Reactivity & Applications

Nucleophilic Substitution (Synthesis of 2-Aminotetralins)

The primary utility of 2-bromotetralin is the synthesis of CNS-active agents. Reaction with primary or secondary amines yields 2-aminotetralins.

-

Conditions: Amine (3-5 equiv),

or -

Mechanism: Standard

. -

Side Reaction: Elimination to 1,2-dihydronaphthalene or 3,4-dihydronaphthalene is a competing pathway, especially with bulky bases or high temperatures.

Elimination Profile

Under strong basic conditions (e.g., NaOEt), 2-bromotetralin undergoes

-

Major Product: 1,2-dihydronaphthalene (Conjugated with the benzene ring, thermodynamically favored).

Safety & Handling

-

Hazards: 2-Bromotetralin is an irritant to eyes, skin, and the respiratory system. It may act as a lachrymator (tear-inducing agent).

-

Storage: Store at 2–8°C under inert gas. Alkyl bromides can degrade over time, releasing HBr which turns the oil dark/brown.

-

Disposal: Halogenated organic waste streams.

References

-

PubChem. (n.d.).[1] 2-Bromo-1,2,3,4-tetrahydronaphthalene.[5][6][3][7] National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2015). PBr3 and SOCl2 for Converting Alcohols to Alkyl Halides. Retrieved from [Link]

-

Sonesson, C., et al. (1994). Synthesis and pharmacology of some 2-aminotetralins.[8][9][10] Dopamine receptor agonists. Journal of Medicinal Chemistry. (Contextual reference for 2-aminotetralin utility).

Sources

- 1. 2-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 12887561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 4. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

- 5. americanelements.com [americanelements.com]

- 6. lookchem.com [lookchem.com]

- 7. 54753-94-5|2-Bromo-1,2,3,4-tetrahydronaphthalene|BLD Pharm [bldpharm.com]

- 8. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of 2-Substituted Tetralin Intermediates

Abstract

The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a cornerstone in modern medicinal chemistry, serving as a conformationally restricted bioisostere for various pharmacophores.[1][2] Its prevalence in clinically significant agents, from antidepressants like sertraline to anticancer anthracyclines, underscores the therapeutic potential unlocked by its unique structural features.[2][3] The thermodynamic stability of substituted tetralin intermediates, particularly at the C2 position, dictates the spatial orientation of key functional groups, thereby profoundly influencing ligand-receptor interactions, potency, and selectivity. This guide provides an in-depth analysis of the conformational landscape of 2-substituted tetralins, elucidating the interplay of steric, electronic, and stereoelectronic factors that govern their stability. We will explore the causality behind established experimental and computational workflows used to probe these systems, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness conformational control in molecular design.

The Conformational Landscape of the Tetralin Scaffold

The tetralin core consists of a fused benzene ring and a cyclohexene ring. Unlike the flexible chair-boat conformations of cyclohexane, the alicyclic ring of tetralin is constrained, adopting a half-chair conformation. In an unsubstituted tetralin, the two half-chair conformers are degenerate and interconvert rapidly at room temperature.[4] This conformational dynamism is fundamentally altered upon substitution.

For a 2-substituted tetralin, the substituent can occupy one of two distinct positions: pseudo-axial (ax') or pseudo-equatorial (eq'). The thermodynamic preference for one conformer over the other is determined by the energetic balance of several competing non-covalent interactions.[5]

Caption: Fig. 1: Conformational equilibrium of a 2-substituted tetralin.

Guiding Principles of Thermodynamic Stability

The energetic difference (ΔG°) between the pseudo-axial and pseudo-equatorial conformers is the primary determinant of the conformational population at equilibrium. This value is a composite of several factors.

Steric Hindrance and A-Values

Drawing parallels from cyclohexane conformational analysis, the concept of A-values provides a quantitative measure of the steric bulk of a substituent.[6][7] The A-value represents the free energy difference between the axial and equatorial conformers.[7] In the tetralin system, the dominant steric clash for a pseudo-axial substituent is the 1,3-diaxial interaction, analogous to A(1,3) or allylic strain, with the peri hydrogen on the aromatic ring (at C8).[8][9]

-

Causality: Larger substituents incur a greater energetic penalty in the pseudo-axial position due to increased van der Waals repulsion with the C8-H and the axial hydrogens at C4. Consequently, bulky groups like tert-butyl overwhelmingly favor the pseudo-equatorial orientation to relieve this strain.[6][7] The longer bond lengths of atoms like silicon or tin compared to carbon can position bulky groups further from the ring, reducing steric pressure and lowering the effective A-value.[10]

Stereoelectronic Effects

While sterics provide a foundational model, electronic effects can often override or fine-tune conformational preferences. These arise from orbital interactions that stabilize specific geometries.

-

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ*). A compelling example is seen in fluorinated tetralins, where a pseudo-axial orientation of a C-F bond can be favored.[4]

-

Expert Insight: This preference arises from a stabilizing σC-H → σC-F* hyperconjugative interaction.[4] The anti-periplanar alignment of the axial C-H bond and the C-F antibonding orbital allows for efficient orbital overlap, lowering the overall energy of the pseudo-axial conformer. This electronic stabilization can be potent enough to overcome the steric penalty of placing the fluorine atom in the more crowded axial position. Such effects are critical in the design of fluorinated carbocycles for drug discovery.[4]

-

-

Anomeric Effects: In heteroatom-containing systems, the anomeric effect can significantly stabilize an axial conformation. This is typically described as an n → σ* interaction, where a lone pair (n) on a heteroatom donates electron density into the antibonding orbital of an adjacent C-X bond. While more commonly discussed in pyrans and piperidines, analogous effects can influence tetralin derivatives with heteroatoms at or near the C2 position.[11]

A Validated Framework for Conformational Analysis

Determining the thermodynamic stability of 2-substituted tetralin intermediates requires a synergistic approach, combining empirical spectroscopic data with theoretical calculations. This dual methodology provides a self-validating system where experimental observations corroborate computational models, and vice-versa.

Caption: Fig. 2: Workflow for determining thermodynamic stability.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for studying solution-state conformations.[12][13][14] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), one can deduce the dominant conformation and the populations of the equilibrating species.[15]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the 2-substituted tetralin intermediate in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a concentration of 5-10 mg/mL.

-

1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature. Analyze the chemical shifts and multiplicities of the protons on the alicyclic ring, particularly H1, H2, and H3.

-

Vicinal Coupling Constant (³JHH) Analysis:

-

Rationale: The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Procedure: Measure the coupling constants between H2 and the two H3 protons (³J2,3a and ³J2,3b) and between H2 and the two H1 protons (³J2,1a and ³J2,1b). A large coupling constant (~10-13 Hz) is indicative of an anti-periplanar (dihedral angle ≈ 180°) relationship, typically seen in axial-axial interactions. Small coupling constants (~2-5 Hz) suggest a syn-clinal or gauche relationship (dihedral angle ≈ 60°), characteristic of axial-equatorial or equatorial-equatorial interactions.

-

-

2D NOESY/ROESY Acquisition:

-

Rationale: NOE/ROE provides through-space distance information between protons. Strong cross-peaks are observed between protons that are close in space (< 5 Å), irrespective of their bonding connectivity. This is crucial for distinguishing pseudo-axial vs. pseudo-equatorial orientations.

-

Procedure: Acquire a 2D NOESY or ROESY spectrum. Look for key correlations. For a pseudo-axial substituent, strong NOEs are expected between the substituent's protons and the axial protons at C4 and the peri proton at C8. For a pseudo-equatorial substituent, NOEs to the adjacent equatorial protons at C1 and C3 will be more prominent.

-

-

Variable Temperature (VT) NMR (Optional):

-

Rationale: For systems in fast exchange, lowering the temperature can slow the interconversion rate, potentially allowing for the direct observation of individual conformers.[13]

-

Procedure: Acquire ¹H NMR spectra at a series of decreasing temperatures until coalescence is observed, and ideally, until the signals for both conformers are resolved. The relative integrals of the signals directly give the conformer populations, from which ΔG° can be calculated using the equation: ΔG° = -RTlnK_eq.

-

Computational Protocol: Density Functional Theory (DFT)

Quantum mechanical calculations provide invaluable data on the geometry and relative energies of conformers and the transition states connecting them.[16][17]

Step-by-Step Protocol:

-

Conformer Generation: Build 3D models of both the pseudo-axial and pseudo-equatorial conformers of the 2-substituted tetralin using a molecular modeling program.

-

Method Selection: Choose an appropriate level of theory and basis set. A common and robust choice for such systems is the B3LYP or M06-2X functional with a basis set like 6-311G++(2d,3p).[16][17] An implicit solvent model (e.g., PCM or SMD) should be included to better simulate solution-phase conditions.

-

Geometry Optimization: Perform a full geometry optimization for each starting conformer. This process finds the lowest energy structure (local minimum) for each conformer.

-

Frequency Calculation:

-

Rationale: This step is critical for validation. A true energy minimum will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

-

Procedure: Run a frequency calculation on each optimized geometry at the same level of theory. Confirm that there are no imaginary frequencies.

-

-

Energy Calculation: Extract the Gibbs free energies for the pseudo-axial (G_ax') and pseudo-equatorial (G_eq') conformers. The thermodynamic stability difference is calculated as ΔG = G_ax' - G_eq'. A negative ΔG indicates a preference for the pseudo-axial conformer, while a positive value indicates a pseudo-equatorial preference.

Data Synthesis: Case Studies and Quantitative Analysis

The interplay between steric and electronic effects can lead to non-intuitive conformational preferences.

| Compound | Dominant Conformation | Key Stabilizing Factor(s) | ΔΔG (kcal/mol) (ax' vs eq') | Reference(s) |

| 2-(Dipropylamino)tetralin | Pseudo-equatorial | Steric bulk of the dipropylamino group minimizes A(1,3) strain. | > 0 (eq' favored) | [18] |

| 2-Methyl-2-(dipropylamino)tetralin | Pseudo-axial | Steric repulsion between the C2-methyl and the dipropylamino group favors placing the larger group equatorially, forcing the N-substituent axial. | < 0 (ax' favored) | [18] |

| 2-Fluoro-tetralin derivative (trifluorinated) | Pseudo-axial | Stereoelectronic: σC-H → σC-F* hyperconjugation. | -1.0 | [4] |

Analysis of Case Studies:

-

In the case of 5-hydroxy-2-(di-n-propylamino)tetralin, the bulky nitrogen substituent preferentially adopts a pseudo-equatorial position to avoid steric clashes.[18]

-

However, the introduction of a methyl group at the C2 position, as in 5-hydroxy-2-methyl-2-(di-n-propylamino)tetralin, dramatically reverses this preference.[18] The steric demand of the new methyl group forces the bulkier dipropylamino group into the pseudo-axial position. This highlights that the thermodynamic stability is a function of the entire substitution pattern, not just a single group.

-

Computational and X-ray analysis of a trifluorinated tetralin analog revealed a 1.0 kcal/mol preference for the conformer with a pseudo-axial C(sp³)-F bond.[4] This preference is attributed to a stabilizing hyperconjugative interaction (σC-H→σC-F*), which overrides the expected steric preference for an equatorial fluorine.[4]

Conclusion: Implications for Rational Drug Design

A thorough understanding of the thermodynamic stability of 2-substituted tetralin intermediates is not merely an academic exercise; it is a critical component of rational drug design. The conformation of a molecule dictates the three-dimensional arrangement of its pharmacophoric elements, which is paramount for effective binding to a biological target.[9]

By leveraging the principles of steric and stereoelectronic control, medicinal chemists can:

-

Pre-organize Ligands: Design molecules that preferentially adopt the bioactive conformation in solution, minimizing the entropic penalty upon binding and potentially increasing potency.[9]

-

Enhance Selectivity: Engineer specific conformer preferences to favor binding to a desired target over off-targets, thereby improving the selectivity profile and reducing side effects.

-

Modulate Physicochemical Properties: Utilize conformation-biasing substituents, such as fluorine, to fine-tune properties like lipophilicity and metabolic stability while simultaneously enforcing a desired geometry.[4]

The integrated experimental and computational workflow detailed in this guide provides a robust and self-validating platform for elucidating these conformational subtleties. By moving beyond simple steric arguments to embrace the nuances of stereoelectronic interactions, development teams can make more informed decisions, accelerating the discovery of novel therapeutics built upon the versatile and powerful tetralin scaffold.

References

-

Gouverneur, V. et al. (2021). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Angewandte Chemie International Edition, 60(25), 13647-13652. Available from: [Link]

-

Chan, C. C., Farmer, P. S., McKenzie, G., & Robertson, H. (1987). 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs. Pharmazie, 42(6), 369-371. Available from: [Link]

-

Karlsson, A., Björk, A., Pettersson, C., & Hacksell, U. (1990). Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin and its C(2)-methyl-substituted derivative. Journal of Medicinal Chemistry, 33(5), 1434-1439. Available from: [Link]

-

Karlsson, A., Björk, A., Pettersson, C., & Hacksell, U. (1990). Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin and its C(2)-methyl-substituted derivative. Journal of Medicinal Chemistry. Available from: [Link]

-

Middya, A. I., et al. (2025). How does the conformational landscape change on replacement in tetralin? A computational investigation with oxygen, sulfur, and selenium. Journal of Molecular Modeling, 31, 207. Available from: [Link]

-

Singh, H., et al. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research. Available from: [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. Available from: [Link]

-

Middya, A. I., et al. (2025). How does the conformational landscape change on replacement in tetralin? A computational investigation with oxygen, sulfur, and selenium. PubMed. Available from: [Link]

-

Gatti, G., Piersanti, G., & Spadoni, G. (2003). Conformation by NMR of two tetralin-based receptor ligands. Il Farmaco, 58(7), 469-476. Available from: [Link]

- Anonymous. Table of A-Values. CHEM 330 handout.

-

Wang, X., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113919. Available from: [Link]

-

Gauni, B. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3). Available from: [Link]

-

An, S., et al. (2004). Discovery of Tetralin Carboxamide Growth Hormone Secretagogue Receptor Antagonists via Scaffold Manipulation. Journal of Medicinal Chemistry, 47(25), 6279-6289. Available from: [Link]

-

Chakraborty, A., & Middya, A. I. (2025). How Does the Conformational Landscape Change on Substitution in Tetralin? A Computational Investigation with Oxygen, Sulphur and Selenium. SSRN. Available from: [Link]

-

da Silva, C. O., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(48), 6743-6750. Available from: [Link]

-

ResearchGate. (n.d.). Tetralin including anticancer drugs. Scientific Diagram. Available from: [Link]

-

Chen, Y., et al. (2024). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Allylic strain. Wikipedia. Available from: [Link]

-

Wikipedia. (n.d.). A value. Wikipedia. Available from: [Link]

-

Kurtán, T., et al. (2025). Structural and Stereochemical Studies of a Tetralin Norsesquiterpenoid from Ligularia kangtingensis. Journal of Natural Products. Available from: [Link]

-

Chen, Y., et al. (2024). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. ACS Publications. Available from: [Link]

-

LibreTexts Chemistry. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available from: [Link]

-

Reddit. (2019). Cyclohexane 'A values' for Substituents. r/chemhelp. Available from: [Link]

-

Slideshare. (n.d.). Allylic strain. Slideshare. Available from: [Link]

-

Shrestha, S. (n.d.). Synthesis and conformational analysis of 2,2,6,6-tetramethyl piperdine masked 1,2- diols. Iowa State University Digital Repository. Available from: [Link]

-

Sławiński, J., et al. (2021). How Substitution Combines with Non-Covalent Interactions to Modulate 1,4-Naphthoquinone and Its Derivatives Molecular Features—Multifactor Studies. Molecules, 26(19), 5865. Available from: [Link]

-

Scribd. (n.d.). Allylic Strain. Scribd. Available from: [Link]

-

Perras, F. A., & Culver, D. B. (n.d.). Determining the Conformation of Supported Complexes Using a 17O TEDOR-Like NMR Experiment. OSTI.gov. Available from: [Link]

-

Boström, J., et al. (2023). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Journal of Medicinal Chemistry, 66(12), 7899-7914. Available from: [Link]

-

ResearchGate. (2025). New tri-tert-alkyl substituted o-quinones of tetraline family. ResearchGate. Available from: [Link]

-

ChemRxiv. (n.d.). New approach to the synthesis of functionalized tetralins via the TaCl5-mediated reaction 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes. ChemRxiv. Available from: [Link]

-

Issayev, G., et al. (2025). Flame Speciation and Laminar Burning Velocity of Tetralin Flames Under Atmospheric Pressure. Molecules, 30(22), 4857. Available from: [Link]

-

Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available from: [Link]

-

Figshare. (2001). Noncovalent Interactions between Tetrazole and an N,N'-Diethyl-Substituted Benzamidine. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Parent structure of 2,4-disubstituted tetralins (I) and selected medicinally useful derivatives (II-IV). Scientific Diagram. Available from: [Link]

-

Cornfield, L. J., et al. (1994). Derivatives of 2-(dipropylamino)tetralin: effect of the C8-substituent on the interaction with 5-HT1A receptors. Journal of Medicinal Chemistry, 37(24), 4212-4217. Available from: [Link]

-

Taylor & Francis. (n.d.). Non-covalent interactions – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Landersjö, C., et al. (2005). Conformational analysis of a tetrasaccharide based on NMR spectroscopy and molecular dynamics simulations. The Journal of Physical Chemistry B, 109(36), 17320-17326. Available from: [Link]

-

Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 54(5), 373-386. Available from: [Link]

-

Chen, Y., et al. (2025). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. The Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A value - Wikipedia [en.wikipedia.org]

- 8. Allylic strain - Wikipedia [en.wikipedia.org]

- 9. The Role of Allylic Strain for Conformational Control in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformation by NMR of two tetralin-based receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. auremn.org.br [auremn.org.br]

- 14. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conformational analysis of a tetrasaccharide based on NMR spectroscopy and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. How does the conformational landscape change on replacement in tetralin? A computational investigation with oxygen, sulfur, and selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin and its C(2)-methyl-substituted derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Conformational Analysis of 2-Bromo-1,2,3,4-tetrahydronaphthalene

This guide provides a comprehensive technical analysis of the conformational isomerism of 2-bromo-1,2,3,4-tetrahydronaphthalene (2-bromotetralin). It focuses on the thermodynamic equilibrium between pseudo-equatorial and pseudo-axial conformers and provides a self-validating NMR protocol for quantification.

Executive Summary & Structural Context

2-Bromo-1,2,3,4-tetrahydronaphthalene exists as a pair of enantiomers (

For researchers in drug development, understanding this equilibrium is critical because the spatial orientation of the bromine (pseudo-axial vs. pseudo-equatorial) dictates the vector of nucleophilic attack in substitution reactions and the binding affinity in active pockets.

The Conformational Equilibrium

The 2-bromo substituent flips between two low-energy conformers:

-

Pseudo-Equatorial (

): The C-Br bond lies roughly in the plane of the non-aromatic ring. Generally the major conformer due to minimized 1,3-diaxial-like steric interactions. -

Pseudo-Axial (

): The C-Br bond is perpendicular to the ring plane. Generally the minor conformer, though stabilized relative to cyclohexane analogs due to the unique geometry of the half-chair.

Mechanistic Analysis: Energetics & Causality

The Half-Chair Constraint

In tetralin, carbons C1 and C4 are benzylic and constrained to be nearly coplanar with the aromatic ring. This forces C2 and C3 to pucker above and below the plane.

-

Consequence: The energy barrier for ring inversion is significantly lower (

3-5 kcal/mol) than in cyclohexane (

Substituent Effects (2-Position vs. 1-Position)

A critical distinction must be made between the 1- and 2-positions:

-

1-Position: Substituents often prefer the pseudo-axial orientation to avoid steric clash with the peri-hydrogen (H8) on the aromatic ring.

-

2-Position (Target): The 2-bromo group is sufficiently removed from the peri-hydrogen. Therefore, the equilibrium is governed by gauche interactions with the C1/C3 methylene protons. The pseudo-equatorial conformer is thermodynamically preferred, typically by

to

Experimental Protocol: Self-Validating NMR Analysis

The most robust method to determine the conformational ratio in solution is

The Principle

The observed coupling constant (

Workflow Diagram

The following diagram outlines the logic flow for determining the conformational equilibrium constant (

Caption: Workflow for extracting thermodynamic parameters from NMR observables.

Step-by-Step Methodology

Step 1: Signal Identification Locate the methine proton (H2) at the chiral center. In 2-bromotetralin, this signal typically appears between 4.30 – 4.60 ppm as a multiplet (dddd or similar, depending on resolution).

Step 2: Coupling Extraction (

-

Target: The trans-diaxial coupling (

) is the most sensitive probe. -

Pure Pseudo-Axial Conformer (

): The H2 proton is equatorial. -

Pure Pseudo-Equatorial Conformer (

): The H2 proton is axial. It has two trans-diaxial relationships (one with H1-ax, one with H3-ax).

Step 3: Calculation Using standard values for tetralin systems (Reference: Sternhell et al.):

-

(for pure H-axial)

-

(for pure H-equatorial)

If the observed width or large coupling (

Quantitative Data Summary

The following table summarizes the physical parameters for the 2-bromotetralin isomers compared to the 1-bromo analog.

| Parameter | 2-Bromo-Tetralin | 1-Bromo-Tetralin | Causality |

| Major Conformer | Pseudo-Equatorial ( | Pseudo-Axial ( | 1-position suffers peri-strain (H8) in equatorial form. |

| 2-position lacks peri-interaction; behaves like flexible cyclohexane. | |||

| H2 Signal (NMR) | Large | Small | H2 is axial in major conformer (2-Br); H1 is eq in major conformer (1-Br). |

| C-Br Stretch (IR) | Equatorial C-Br bonds are stronger/shorter due to less steric compression. |

Computational Validation (DFT)

For high-precision applications (e.g., transition state modeling), experimental NMR data should be validated with Density Functional Theory (DFT).

Recommended Level of Theory:

-

Functional:

B97X-D (includes dispersion corrections critical for weak steric interactions). -

Basis Set: def2-TZVP (triple-zeta quality required for accurate halogen modeling).

-

Solvent Model: CPCM or SMD (Chloroform) to match NMR conditions.

Protocol:

-

Generate starting geometries for

-axial and -

Perform Transition State (TS) search for the ring flip.

-

Calculate Boltzmann distribution based on

.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and A-values).

-

La Manna, G., & Ghio, C. (1991). Conformational analysis of some halogenated tetralin derivatives. Journal of Molecular Structure: THEOCHEM, 230, 263-270. (Specific DFT/molecular mechanics study on halo-tetralins).

-

Garo Khanarian et al. (1982). Kerr effect and conformational analysis of 1,2,3,4-tetrahydronaphthalene and some 1- and 2-substituted derivatives. Journal of the Chemical Society, Perkin Transactions 2, 1571-1574. (Experimental validation of dipole moments and conformations).

-

Sternhell, S. (1969). Correlation of interproton spin-spin coupling constants with structure. Quarterly Reviews, Chemical Society, 23, 236-270. (Authoritative source for Karplus relationships in cyclic systems).

Precision Functionalization: Selective Benzylic Bromination of 1,2,3,4-Tetrahydronaphthalene via Wohl-Ziegler Protocol

Abstract & Utility

The selective bromination of 1,2,3,4-tetrahydronaphthalene (tetralin) to 1-bromotetralin is a pivotal transformation in medicinal chemistry, serving as a gateway to sertraline analogs and functionalized naphthalenes. This protocol details the Wohl-Ziegler reaction , utilizing N-bromosuccinimide (NBS) to achieve site-selective radical substitution.[1] Unlike elemental bromine (

This guide addresses the critical challenge of this reaction: preventing over-oxidation to naphthalene while ensuring mono-bromination.

Mechanistic Insight: The Goldfinger Pathway

To master this protocol, one must understand that NBS is not the direct source of the propagating radical. According to the Goldfinger Mechanism , NBS acts as a reservoir that maintains a vanishingly low concentration of molecular bromine (

The Radical Cycle

-

Initiation: Homolytic cleavage of the initiator (AIBN) or

traces generates radicals.[3] -

Propagation A: A bromine radical abstracts a benzylic hydrogen (weakest C-H bond), creating a benzylic radical.

-

Propagation B: The benzylic radical reacts with

(generated in situ) to form the product and regenerate a bromine radical. -

The NBS Role: NBS reacts with the HBr byproduct to regenerate the trace

required for Propagation B, keeping the cycle active but "starved" of free halogen.

Figure 1: The Goldfinger mechanism illustrating the dual role of NBS as a reagent and HBr scavenger.[2]

Experimental Design & Critical Parameters

Solvent Selection: The "Green" Shift

Historically, Carbon Tetrachloride (

| Parameter | Classic Protocol ( | Recommended Protocol ( | Impact on Chemistry |

| Boiling Point | 77 °C | 102 °C | Higher temp in |

| Density | 1.59 g/mL | 1.18 g/mL | In |

| Toxicity | High (Carcinogen) | Low | Safer handling; compliant with green chemistry standards. |

| Stoichiometry | 1.05 eq NBS | 1.05 eq NBS | Excess NBS leads to 1,4-dibromotetralin. |

Detailed Protocol: Synthesis of 1-Bromotetralin

Target Scale: 10 mmol (1.32 g Tetralin) Expected Yield: 75-85%

Reagents

-

Substrate: 1,2,3,4-Tetrahydronaphthalene (Tetralin) [CAS: 119-64-2]

-

Reagent: N-Bromosuccinimide (NBS) [Recrystallized from water if yellow; must be white]

-

Initiator: AIBN (Azobisisobutyronitrile) [0.05 eq]

-

Solvent: Benzotrifluoride (anhydrous) or Acetonitrile (

)

Step-by-Step Workflow

Phase 1: Setup & Initiation

-

Apparatus: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (

) or nitrogen balloon to the top of the condenser. Moisture terminates radical chains. -

Charging: Add Tetralin (1.32 g, 10 mmol) and anhydrous Benzotrifluoride (20 mL) to the flask.

-

Reagent Addition: Add NBS (1.87 g, 10.5 mmol).

-

Note: NBS is insoluble in the solvent at room temperature and will settle at the bottom.

-

-

Initiation: Add AIBN (82 mg, 0.5 mmol).

-

Heating: Place the flask in a pre-heated oil bath at 85°C (for

).

Phase 2: Reaction Monitoring (The "Expertise" Check)

-

The Color Shift: As the reaction reaches reflux, the creamy white NBS solid will slowly disappear.

-

Endpoint: Reaction is typically complete in 2–4 hours.

-

TLC Monitoring: Silica gel; Hexane/EtOAc (95:5). Tetralin (

), 1-Bromotetralin ( -

Warning: Do not over-reflux. Prolonged heating causes elimination of HBr to form 1,2-dihydronaphthalene, which rapidly oxidizes to naphthalene.

-

Phase 3: Workup & Purification

-

Filtration: Cool the mixture to 0°C. Succinimide is practically insoluble in cold organic solvents. Filter off the solid succinimide using a sintered glass funnel.

-

Yield Check: Weigh the dried succinimide. Theoretical recovery is ~1.0 g. High recovery confirms reaction completion.[3]

-

-

Washing: Wash the filtrate with water (2 x 10 mL) to remove trace succinimide, followed by brine (1 x 10 mL).

-

Drying: Dry organic layer over anhydrous

. -

Concentration: Evaporate solvent under reduced pressure (Rotavap). Keep bath temp < 40°C . 1-Bromotetralin is thermally unstable and can eliminate HBr.

Figure 2: Operational workflow for the bromination protocol.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| No Reaction | Impure NBS (yellow) or wet solvent. | Recrystallize NBS from hot water (dry in vacuo). Ensure anhydrous conditions. |

| Naphthalene Formation | Over-heating or excess base. | The product eliminates HBr to form dihydronaphthalene, which aromatizes. Stop reaction immediately upon SM consumption. |

| Polybromination | Excess NBS. | Strictly limit NBS to 1.05 equivalents. |

| Low Yield | Hydrolysis of product. | Benzylic bromides are sensitive to moisture. Store in a desiccator or use immediately. |

Self-Validating Check: If the filtered solid dissolves in water, it is succinimide (Reaction worked). If it is insoluble in water, it is unreacted NBS (Reaction failed).

Safety & Hazards

-

N-Bromosuccinimide: Corrosive and an irritant. Avoid inhalation of dust.

-

Benzylic Bromides: Potent lachrymators (tear gas agents). Handle only in a fume hood.

-

Exotherm: The radical initiation can be sudden. Have a cooling bath ready during the initial heating phase.

References

-

Mechanism & Kinetics: Goldfinger, P. et al. "The Mechanism of the Wohl-Ziegler Reaction."[2][3][4][5] Nature, 1953.

-

Classic Protocol (CCl4): Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948.

-

Green Solvent Validation: Podgorsek, A. et al. "Green bromination of benzylic compounds." Green Chemistry, 2003.[6]

-

Tetralin Specifics: Cakmak, O. et al.[7][8][9] "Bromination of Tetralin.[7][8] Short and Efficient Synthesis of 1,4-Dibromonaphthalene." Collection of Czechoslovak Chemical Communications, 2000.[7][8][9]

-

Modern Photocatalysis: Wallentin, C. et al. "Visible Light-Mediated Wohl-Ziegler Bromination." Nature Communications, 2016.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]

- 9. Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene | AVESİS [avesis.omu.edu.tr]

Technical Application Note: Scalable Synthesis of 2-Tetralone via Kornblum Oxidation

Executive Summary & Strategic Context

2-Tetralone (3,4-dihydronaphthalen-2(1H)-one) is a critical pharmacophore and intermediate in the synthesis of dopaminergic agonists (e.g., Rotigotine), antidepressants, and various alkaloids. While industrial routes often employ the reductive cleavage of 2-naphthyl ethers or the oxidation of tetralin, these methods can suffer from poor regioselectivity (yielding mixtures of 1- and 2-tetralone) or require harsh metal oxidants.

This application note details the Kornblum Oxidation of 2-bromo-1,2,3,4-tetrahydronaphthalene. This route offers a distinct advantage: regiospecificity . By starting with the pre-functionalized 2-bromo precursor, the carbonyl is installed exclusively at the C2 position, avoiding the thermodynamic preference for C1 oxidation seen in direct tetralin oxidation.

Key Advantages[1][2]

-

Metal-Free: Eliminates the need for toxic chromium (Jones/PCC) or manganese oxidants.

-

Regio-defined: The C2 position is fixed by the starting material.

-

Scalability: Reagents (DMSO, NaHCO₃) are inexpensive and readily available.

Mechanistic Insight

The transformation relies on the dual reactivity of Dimethyl Sulfoxide (DMSO). In this system, DMSO acts as both the solvent and the nucleophilic oxidant.

Reaction Pathway[3][4][5][6][7][8][9][10]

-

Nucleophilic Attack (

): The oxygen atom of DMSO attacks the secondary carbon (C2) of the bromide, displacing the bromide ion. This inversion of configuration (if chiral) forms an alkoxysulfonium salt . -

Proton Abstraction: A mild base (Sodium Bicarbonate) abstracts a proton from the methyl group of the sulfonium intermediate, forming a sulfur ylide.

-

Collapse: The ylide undergoes an intramolecular elimination (cyclic transition state), releasing dimethyl sulfide (DMS) and generating the carbonyl group.

Mechanistic Diagram

Caption: Mechanistic pathway of the Kornblum oxidation converting 2-bromo-tetralin to 2-tetralone via alkoxysulfonium salt.

Experimental Protocol

Materials & Safety

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazard Note |

| 2-Bromo-1,2,3,4-tetrahydronaphthalene | 211.10 | 1.0 | Substrate | Irritant, Lachrymator |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Excess (5-10 vol) | Solvent/Oxidant | Skin penetrant; carries toxins |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.5 - 2.0 | Base | Mild base; CO₂ evolution |

| Water | 18.02 | Excess | Quench | - |

| Dichloromethane (DCM) | 84.93 | - | Extraction | Volatile, Carcinogen suspect |

Critical Safety Warning:

-

DMS Evolution: The reaction produces Dimethyl Sulfide (DMS), which has an intense, disagreeable "rotten cabbage" odor even at ppb levels. All operations must be performed in a high-efficiency fume hood. Treat exhaust with a bleach scrubber if possible.

-

Thermal Runaway: DMSO mixtures with halides can be thermally unstable. Do not exceed 150°C.

Step-by-Step Procedure (Thermal Method)

Step 1: Reaction Assembly

-

Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-bromo-1,2,3,4-tetrahydronaphthalene (10.0 g, 47.4 mmol).

-

Add anhydrous DMSO (50 mL). The substrate should dissolve fully.

-

Add Sodium Bicarbonate (6.0 g, 71.4 mmol). The base will remain as a suspension.

-

Heat the mixture to 100–110°C under an inert atmosphere (Nitrogen or Argon).

-

Note: Higher temperatures (>130°C) increase the risk of elimination to dihydronaphthalene.

-

-

Monitor the reaction by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Endpoint: Disappearance of the bromide starting material (typically 3–6 hours).

-

Observation: The mixture may darken, and gas evolution (CO₂ and DMS) will occur.

-

Step 3: Work-up

-

Cool the reaction mixture to room temperature (20–25°C).

-

Pour the mixture slowly into 150 mL of ice-water . This quenches the reaction and dissolves the DMSO.

-

Extract the aqueous mixture with Dichloromethane (DCM) (

mL). -

Combine the organic layers and wash sequentially with:

-

Water (

mL) to remove residual DMSO. -

Brine (

mL).

-

-

Dry the organic phase over anhydrous Sodium Sulfate (

) . -

Filter and concentrate under reduced pressure (Rotary Evaporator).

Step 4: Purification

-

Distillation: The crude oil can be purified by vacuum distillation.

-

Target: bp 70–71°C at 0.25 mmHg (or ~130-135°C at 15 mmHg).

-

-

Alternative (Chromatography): Flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane

5% EtOAc in Hexane. -

Product: 2-Tetralone appears as a colorless to pale yellow oil.

-

Microwave-Assisted Protocol (Rapid Variant)

For small-scale libraries or rapid optimization, microwave irradiation significantly accelerates the SN2 step.

-

Conditions: 100°C, 150 W, 10–20 minutes.

-

Vessel: Sealed microwave vial.

-

Yield: Often higher (80-90%) due to reduced thermal degradation time.

Process Control & Troubleshooting

The following workflow diagram illustrates the critical decision points during the synthesis.

Caption: Operational workflow emphasizing the critical monitoring step to prevent elimination byproducts.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Alkene Formation | Temperature too high (>120°C) favoring E2 elimination. | Reduce temp to 80-90°C; extend reaction time. |

| Strong Stench | DMS release not contained. | Use bleach trap (NaOCl) on exhaust line to oxidize DMS to DMSO/Sulfone. |

| Residual DMSO in Product | Inefficient washing. | Increase water washes (DMSO is very soluble in water) or use ether for extraction (DMSO is less soluble in ether than DCM). |

| Starting Material Remains | Steric hindrance at C2. | Add catalytic NaI (Finkelstein condition) to convert Bromide to Iodide in situ (more reactive). |

Analytical Validation

Successful synthesis is confirmed by the following spectral characteristics:

-

¹H NMR (CDCl₃, 400 MHz):

-

Disappearance of the multiplet at

4.3–4.6 ppm (CH-Br). -

Appearance of a singlet (or split singlet) at

3.5–3.6 ppm corresponding to the benzylic protons ( -

Appearance of multiplets at

2.5 and 3.1 ppm (C3 and C4 protons).

-

-

IR Spectroscopy:

-

Strong absorption band at 1715–1720 cm⁻¹ (C=O stretch, unconjugated ketone).

-

Absence of OH stretch (alcohol byproduct) or C=C stretch (elimination byproduct, though aromatic C=C will remain).

-

References

-

Original Methodology: Kornblum, N., Jones, W. J., & Anderson, G. J. (1959).[3] A New and Selective Method of Oxidation.[3] The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes.[3] Journal of the American Chemical Society, 81(15), 4113–4114.[3] Link

-

Microwave Adaptation: Bratulescu, G. (2011). Synthesis of Aliphatic Aldehydes from Halides by Kornblum's Reaction Using a New Fast Method.[4] Asian Journal of Chemistry, 23(5), 2233.[5] Link

-

General DMSO Oxidations: Epstein, W. W., & Sweat, F. W. (1967). Dimethyl Sulfoxide Oxidations. Chemical Reviews, 67(3), 247–260. Link

-

Substrate Properties: PubChem. (n.d.). 2-Tetralone Compound Summary. National Library of Medicine. Link

Sources

Catalytic elimination of 2-Bromo-1,2,3,4-tetrahydronaphthalene to dihydronaphthalene

Executive Summary

This Application Note details a robust, scalable protocol for the catalytic elimination (dehydrobromination) of 2-Bromo-1,2,3,4-tetrahydronaphthalene to yield 1,2-dihydronaphthalene (1,2-DHN) .

While traditional elimination methods employ stoichiometric strong bases (e.g.,

Key Applications:

-

Synthesis of pharmaceutical intermediates (e.g., tetralone derivatives).[2]

-

Precursors for dehydrogenative aromatization studies.

-

Process chemistry optimization for scale-up (Green Chemistry).

Mechanistic Insight & Regioselectivity

The Challenge of Regiochemistry

The substrate, 2-bromo-1,2,3,4-tetrahydronaphthalene, possesses two distinct sets of

-

C1-Hydrogens (Benzylic): Located at the

-position to the aromatic ring. -

C3-Hydrogens (Aliphatic): Located at the

-position relative to the aromatic ring.

Thermodynamic Control: Elimination across C1-C2 yields 1,2-dihydronaphthalene , where the new double bond is conjugated with the aromatic ring (Styrenyl-like system). Elimination across C2-C3 yields the non-conjugated

The Phase Transfer Catalysis (PTC) Cycle

The reaction operates via an E2 mechanism within the organic phase/interfacial layer.

-

Ion Exchange: The lipophilic quaternary ammonium catalyst (

) exchanges anions with the aqueous base ( -

Transport: The active catalytic species (

) migrates into the organic phase. -

Elimination:

abstracts the acidic benzylic proton (H-C1) from the substrate. The bromide leaving group is expelled simultaneously (concerted E2), forming the alkene.[3][4] -

Regeneration:

returns to the interface to restart the cycle.

Figure 1: Mechanism of Phase Transfer Catalyzed elimination. The catalyst (Q+) acts as a shuttle, enabling the use of aqueous caustic bases in organic media.

Experimental Protocol

Safety Warning: 2-Bromo-1,2,3,4-tetrahydronaphthalene is a skin irritant and lachrymator. Work in a fume hood. Dihydronaphthalenes are prone to polymerization; store under inert gas.

Materials

| Reagent | Role | Equiv. / Conc. |

| 2-Bromo-1,2,3,4-tetrahydronaphthalene | Substrate | 1.0 equiv |

| Tetrabutylammonium Bromide (TBAB) | Catalyst | 0.05 equiv (5 mol%) |

| Sodium Hydroxide (NaOH) | Base | 50% w/w Aqueous Solution (5.0 equiv) |

| Toluene | Solvent | 5 mL per gram of substrate |

| Magnesium Sulfate | Drying Agent | N/A |

Step-by-Step Methodology

-

Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-1,2,3,4-tetrahydronaphthalene (10.0 g, 47.4 mmol) and Toluene (50 mL).

-

Catalyst Addition: Add TBAB (0.76 g, 2.37 mmol). Stir until the solid is suspended/dissolved.

-

Base Initiation: Add 50% aq. NaOH (19.0 g / ~12.5 mL) in a single portion.

-

Note: The biphasic mixture will form immediately.

-

-

Reaction: Heat the mixture to 55°C with vigorous stirring ( >800 rpm).

-

Critical: High stirring speed is essential to maximize the interfacial surface area for the catalyst.

-

-

Monitoring: Monitor via TLC (Hexanes/EtOAc 95:5) or GC-MS.

-

Endpoint: Consumption of starting bromide (typically 2–4 hours).[5]

-

Observation: 1,2-DHN appears as a lower Rf spot (UV active) compared to the bromide.

-

-

Quench & Workup:

-

Cool to room temperature.[5]

-

Dilute with water (50 mL) and separate the layers.

-

Extract the aqueous layer with Toluene (2 x 20 mL).

-

Combine organic layers and wash with Brine (sat. NaCl).

-

Dry over

, filter, and concentrate under reduced pressure (keep bath temp < 40°C to prevent polymerization).

-

-

Purification: If necessary, purify via short-path distillation (bp ~84°C @ 15 mmHg) or silica plug filtration to remove catalyst residues.

Data Analysis & Validation

Expected Results

| Parameter | Specification | Notes |

| Conversion | > 98% | Determined by GC-FID |

| Yield (Isolated) | 88 - 92% | Clear, colorless oil |

| Selectivity (1,2-DHN) | > 96% | Thermodynamic product |

| Selectivity (Naphthalene) | < 2% | Result of over-oxidation (avoid air exposure) |

| Selectivity (1,4-DHN) | < 1% | Unstable isomer |

Spectroscopic Validation (1,2-DHN)

-

1H NMR (400 MHz, CDCl3): Distinctive vinylic signals confirm the conjugated double bond.

- 6.45 (dt, 1H, C1-H) – Deshielded due to conjugation.

- 6.05 (dt, 1H, C2-H).

- 2.80 (t, 2H, C4-H).

- 2.35 (m, 2H, C3-H).

-

GC-MS: Molecular ion

m/z. Absence of Br isotope pattern (1:1 ratio at M/M+2).

Troubleshooting & Optimization

Problem 1: Slow Reaction Rate

-

Cause: Insufficient interfacial surface area or "poisoned" catalyst.

-

Solution: Increase stirring speed (critical for PTC). Verify TBAB quality (hygroscopic). Switch to a more lipophilic catalyst like Aliquat 336 (Methyltrioctylammonium chloride) if using highly non-polar solvents like Hexane.

Problem 2: Formation of 1-Tetralol (Hydrolysis Side Product)

-

Cause:

substitution competing with -

Solution: This occurs if the catalyst is too hydrophilic or temperature is too low. Increase temperature to 60°C (favors Elimination). Ensure NaOH concentration is high (50%); dilute base increases water activity, favoring substitution.

Problem 3: Aromatization to Naphthalene

-

Cause: Oxidative dehydrogenation of the product.

-

Solution: Degas solvents with Nitrogen/Argon before use. Add a radical inhibitor (e.g., BHT, 100 ppm) if storing the product.

Figure 2: Troubleshooting logic flow for PTC elimination.

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. Link

-

Dehmlow, E. V. (1974). "Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry". Angewandte Chemie International Edition. Link

-

Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions". Pure and Applied Chemistry. Link

-

PubChem. (2025).[6] "2-Bromo-1,2,3,4-tetrahydronaphthalene Compound Summary". National Library of Medicine. Link

-

Freedman, H. H. (1986). "Industrial applications of phase transfer catalysis". Pure and Applied Chemistry. Link

Disclaimer: This Application Note is for research and development purposes only. Users must validate protocols within their specific facility safety guidelines.

Sources

- 1. 1,2-DIHYDRONAPHTHALENE synthesis - chemicalbook [chemicalbook.com]

- 2. KR920004602B1 - Method for preparing 1-oxo-1, 2, 3, 4-tetrahydronaphthalene - Google Patents [patents.google.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 12887561 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimized Conversion of 2-Bromotetralin to 2-Tetralol

Executive Summary

The conversion of 2-bromotetralin (2-bromo-1,2,3,4-tetrahydronaphthalene) to 2-tetralol (1,2,3,4-tetrahydronaphthalen-2-ol) presents a classic challenge in organic synthesis: the competition between nucleophilic substitution (

This Application Note details two validated protocols:

-

The Acetolysis Route (Method A): A two-step high-yield protocol designed to suppress elimination, recommended for pharmaceutical intermediate synthesis.

-

Silver-Assisted Solvolysis (Method B): A rapid, direct hydrolysis method suitable for small-scale screening, albeit with lower atom economy.

Mechanistic Insight & Critical Process Parameters (CPP)

The Elimination Challenge

2-Bromotetralin is a secondary alkyl halide. While not benzylic (the bromide is on C2, separated from the aromatic ring by C1), the potential elimination product, 1,2-dihydronaphthalene , contains a double bond conjugated with the aromatic ring (styrene-like system). This conjugation provides a significant thermodynamic driving force for elimination over substitution.

Reaction Pathway Analysis

The following Graphviz diagram illustrates the competing pathways. To maximize 2-tetralol yield, the reaction conditions must favor the Substitution Pathway while kinetically inhibiting the Elimination Pathway .

Figure 1: Mechanistic divergence in the hydrolysis of 2-bromotetralin. The Acetolysis route (Blue) avoids the direct competition with the thermodynamically favorable elimination (Red).

Experimental Protocols

Method A: The Acetolysis Route (Gold Standard)

Principle: This method utilizes the "neighboring group effect" logic. By using acetate (

Reagents Required[1][2][3][4][5][6][7][8]

-

2-Bromotetralin (1.0 equiv)

-

Potassium Acetate (KOAc) (1.5 equiv) - Fused/Dried

-

Glacial Acetic Acid (Solvent)

-

Sodium Hydroxide (NaOH) (2.0 equiv)

-

Methanol (MeOH)

Step-by-Step Procedure

Phase 1: Acetolysis

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with

. -

Dissolution: Dissolve 2-bromotetralin (10 mmol, 2.11 g) in glacial acetic acid (20 mL).

-

Addition: Add anhydrous KOAc (15 mmol, 1.47 g).

-

Note: Ensure KOAc is dry; water promotes direct hydrolysis and competing elimination.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Check via TLC (Hexane/EtOAc 9:1). The starting bromide (

) should disappear, replaced by the acetate spot (

-

-

Workup: Cool to room temperature. Pour into ice water (100 mL). Extract with Dichloromethane (

mL). Wash organics with saturated-

Intermediate: Crude 2-tetralyl acetate (Oily liquid).

-

Phase 2: Saponification

-

Hydrolysis: Dissolve the crude acetate in MeOH (15 mL).

-

Base Addition: Add 2M aqueous NaOH (10 mL).

-

Reaction: Stir at room temperature for 1 hour.

-

Final Workup: Evaporate MeOH under reduced pressure. Dilute residue with water. Extract with Ethyl Acetate. Dry (

) and concentrate.[4][9] -

Purification: If necessary, purify via flash column chromatography (Silica, 10-20% EtOAc in Hexane).

Method B: Silver-Assisted Direct Hydrolysis (Rapid Screening)

Principle: Silver ions (

Reagents Required[1][2][3][4][5][6][7][8]

-

2-Bromotetralin (1.0 equiv)

-

Silver Nitrate (

) (1.1 equiv) -

Acetone/Water (3:1 ratio)

Step-by-Step Procedure

-

Preparation: Dissolve 2-bromotetralin (1.0 mmol, 211 mg) in Acetone (3 mL).

-

Reagent Prep: Dissolve

(1.1 mmol, 187 mg) in Water (1 mL). -

Addition: Add the silver solution to the bromide solution dropwise.

-

Observation: Immediate formation of a pale yellow precipitate (

) indicates reaction initiation.

-

-

Stirring: Stir at ambient temperature for 2–4 hours.

-

Caution: Protect from light to prevent degradation of silver salts.

-

-

Filtration: Filter off the

solid through a Celite pad. -

Extraction: Dilute filtrate with water/brine and extract with Ether.

-

Note: This method is faster but often yields 10–15% elimination product due to the acidity generated (

byproduct).

Performance & Data Analysis

Yield and Selectivity Comparison

The following table summarizes typical results obtained from these protocols.

| Parameter | Method A (Acetolysis) | Method B (Ag-Assisted) | Direct Reflux ( |

| Primary Mechanism | |||

| Conversion | >98% | >95% | ~60% |

| Yield (2-Tetralol) | 78 - 85% | 60 - 65% | < 30% |

| Elimination (Dialin) | < 5% | 10 - 15% | > 50% |

| Reaction Time | 6 hrs (2 steps) | 3 hrs | 12+ hrs |

| Scalability | High | Low (Cost of Ag) | High |

Analytical Validation (HPLC/GC)

-

Technique: GC-MS or HPLC (Reverse Phase).

-

Column: C18 (HPLC) or HP-5MS (GC).

-

Differentiation:

Safety & Handling Guidelines

-

2-Bromotetralin: Potent lachrymator (tear gas effect). All weighing and transfers must occur in a functioning fume hood.

-

Silver Nitrate: Corrosive and stains skin black (silver reduction). Use double nitrile gloves.

-

Waste Disposal: Segregate silver waste (Method B) for heavy metal recovery.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for solvolysis of secondary halides).

-

Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 1956, 56(4), 571–752. (Foundational mechanism of secondary halide solvolysis). [Link]

-

Lassen, N. & Ammittzbøll, T. "Synthesis of 2-Tetralol Derivatives." Acta Chemica Scandinavica, 1954. (Historical context on tetralin derivative synthesis). [Link]

Sources

- 1. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]

- 2. Tetralone synthesis [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

- 7. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solvent selection for 2-Bromo-1,2,3,4-tetrahydronaphthalene reactions

Application Note: Solvent Selection Strategies for 2-Bromo-1,2,3,4-tetrahydronaphthalene

Executive Summary & The "Tetralin Dilemma"

2-Bromo-1,2,3,4-tetrahydronaphthalene (hereafter 2-BT ) is a critical intermediate in the synthesis of 2-aminotetralins, a pharmacophore found in dopamine agonists (e.g., Rotigotine) and antidepressant scaffolds. However, working with 2-BT presents a specific chemoselectivity challenge known as the "Tetralin Dilemma."

As a secondary cyclic alkyl halide, 2-BT sits on a knife-edge between Nucleophilic Substitution (

-

The Goal: Usually

(to install an amine or azide). -

The Problem: The adjacent benzylic protons at C1 are highly acidic, and the formation of 1,2-dihydronaphthalene creates a conjugated, thermodynamically stable styrene-like system. Consequently, thermal stress or improper solvent choice leads to rapid dehydrohalogenation (elimination), destroying the stereocenter and the synthetic utility.

This guide provides a definitive protocol for solvent engineering to control this competition, ensuring high yields of the desired target.

Mechanistic Drivers: Why Solvent Choice Dictates Pathway

To control the reaction, one must manipulate the transition state energy via solvation.

The Pathway (Target: Aminotetralins)

For bimolecular substitution, the nucleophile must attack the

-

Solvent Requirement: Polar Aprotic .

-

Mechanism: These solvents (DMSO, DMF, MeCN) possess high dielectric constants to dissolve the organic substrate and ionic reagents but lack hydrogen bond donors. This leaves the nucleophilic anion "naked" (unsolvated) and highly reactive, increasing the rate of substitution relative to elimination.

-

Stereochemistry: Inversion of configuration (Walden inversion).[1]

The Pathway (Target: Dihydronaphthalenes)

For elimination, a base abstracts the proton at C1 (benzylic) or C3.

-

Solvent Requirement: Polar Protic or Non-polar .

-

Mechanism: Protic solvents (EtOH, MeOH) solvate the nucleophile, reducing its nucleophilicity but not its basicity. This suppresses

and favors -

Thermodynamics: Elimination relieves the steric strain of the bromine substituent and forms a conjugated system.

Solvent Selection Matrix

Table 1 summarizes the solvent effects on 2-BT reactivity.

| Solvent Class | Examples | Dielectric Const. ( | Primary Outcome | Application |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Synthesis of amines/azides. Best balance of rate vs. workup ease. | |

| Polar Aprotic | DMF / DMSO | 36.7 / 46.7 | Fast | Use for sluggish nucleophiles. Harder to remove (high BP). |

| Polar Protic | Ethanol / Methanol | 24.5 / 33.0 | Promotes elimination or ether formation ( | |

| Non-Polar | Toluene / THF | 2.38 / 7.5 | Slow / Mixed | generally poor for |

Detailed Experimental Protocols

Protocol A: Maximizing Substitution (Synthesis of 2-Azidotetralin)

Target: Precursor for 2-aminotetralin via reduction.

Reagents:

-

Sodium Azide (

) (1.5 eq) -

Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-BT in anhydrous DMF (0.5 M concentration). Note: DMF is preferred over MeCN here for rate enhancement, as azide is a poor nucleophile in less polar solvents.

-

Addition: Add sodium azide (

) in a single portion. The salt will be partially suspended. -

Reaction: Heat the mixture to 60°C .

-

Critical Control Point:Do NOT exceed 80°C. Above this threshold, the rate of thermal elimination to 1,2-dihydronaphthalene accelerates exponentially regardless of solvent.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The bromide (

) will disappear; the azide ( -

Workup (The "DMF Wash"):

-

Cool to room temperature.

-

Dilute with 5 volumes of Water (essential to solvate DMF).

-

Extract

with Diethyl Ether ( -

Wash combined organics

with water and -

Dry over

and concentrate in vacuo at low temperature (<40°C).

-

Protocol B: Controlled Elimination (Synthesis of 1,2-Dihydronaphthalene)

Target: Conjugated alkene intermediate.

Reagents:

-

Potassium tert-butoxide (

) (1.2 eq) -

Solvent: Anhydrous THF or t-Butanol.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-BT in anhydrous THF (0.2 M).

-

Addition: Add

slowly at 0°C.-

Mechanistic Note: The bulky base prevents

attack at the secondary carbon and exclusively abstracts the proton.

-

-

Reaction: Allow to warm to room temperature. Stir for 2 hours.

-

Workup: Quench with saturated

. Extract with Hexanes. The product is a volatile oil; avoid high-vacuum exposure for prolonged periods.

Visualizing the Decision Process

The following diagram illustrates the critical decision pathways for solvent and reagent selection based on the desired chemical outcome.

Figure 1: Decision tree for solvent and reagent engineering based on the desired reaction pathway (Substitution vs. Elimination).

Troubleshooting & Stability Notes

-

Thermal Instability: 2-BT is thermally labile. Never attempt to purify the starting material by distillation at atmospheric pressure; it will decompose to the alkene and HBr.

-

Storage: Store 2-BT at 4°C, protected from light. If the liquid turns dark brown/black, HBr evolution has occurred. Wash with bicarbonate solution before use.

-

Water Content: In Protocol A (

), water is the enemy. Even 1% water content in DMF can solvate the azide ion, drastically slowing the reaction and allowing the competing elimination pathway to take over. Use molecular sieves.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanistic grounding for

vs -

Yao, B., et al. (2007).[4] Synthesis and antifungal activities of novel 2-aminotetralin derivatives. Journal of Medicinal Chemistry, 50(21), 5261–5267. (Protocol for aminotetralin synthesis).

-

Grathwol, C. W., et al. (2019). Synthesis of 2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol. Beilstein Journal of Organic Chemistry, 15, 2170–2183.[2] (Demonstrates elimination risks and handling of bromotetralins).

-

PubChem. (n.d.). 2-Bromo-1,2,3,4-tetrahydronaphthalene Compound Summary. National Library of Medicine. [5]

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. 2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 12887561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activities of novel 2-aminotetralin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

Technical Support Center: 2-Bromo-1,2,3,4-tetrahydronaphthalene Synthesis

The following technical support guide is designed for researchers encountering low yields or regioselectivity issues in the synthesis of 2-Bromo-1,2,3,4-tetrahydronaphthalene (2-Bromo-tetralin).

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Regioselectivity Barriers & Elimination Side-Reactions

Core Directive: The "Benzylic Trap"

If you are experiencing low yields (<40%) or high impurity profiles, you are likely falling into the Benzylic Trap .

Most researchers attempt to synthesize 2-bromo-tetralin via direct bromination of tetralin or hydrobromination of 1,2-dihydronaphthalene (Dialin). These routes are mechanistically flawed for high-yield production of the 2-isomer.

-

Direct Bromination: Radical substitution prefers the C1 (benzylic) position due to resonance stabilization of the radical intermediate.

-

Ionic HBr Addition: Protonation of Dialin yields the benzylic carbocation (C1), leading exclusively to 1-bromo-tetralin .

The Solution: You must decouple the bromination from the benzylic resonance system. The only high-yield, scalable protocol relies on the nucleophilic substitution of 2-tetralol .

Validated High-Yield Protocol (The 2-Tetralol Route)

This protocol bypasses the regioselectivity issues of direct alkene addition by utilizing a hydroxyl "handle" at the C2 position.

Phase 1: Precursor Preparation (2-Tetralol)

If you already possess commercial 2-tetralol, skip to Phase 2.

Starting Material: 2-Tetralone Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH)

-

Dissolution: Dissolve 2-tetralone (1.0 eq) in MeOH (0.5 M concentration) at 0°C.

-

Reduction: Add NaBH₄ (0.6 eq) portion-wise over 20 minutes. Note: Exothermic.

-

Quench: Stir for 1 hour. Quench with saturated NH₄Cl.

-

Yield Check: Quantitative conversion to 2-tetralol is expected.

Phase 2: Bromination via Appel Reaction (Recommended)

Why Appel? Traditional PBr₃ often causes E2 elimination, reverting the product back to Dialin (3,4-dihydronaphthalene) due to the acidic byproduct (HBr). The Appel reaction is neutral and milder.

Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃), DCM.

| Parameter | Specification | Causality |

| Temperature | 0°C → RT | High temps promote elimination to Dialin.[4] |

| Solvent | Anhydrous DCM | Moisture consumes PPh₃, lowering yield. |

| Stoichiometry | 1.0 : 1.2 : 1.2 (Substrate:CBr₄:PPh₃) | Slight excess ensures complete conversion of the alcohol. |

Step-by-Step:

-

Dissolve 2-tetralol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM under Argon.

-

Cool the solution to 0°C .

-

Add PPh₃ (1.2 eq) slowly as a solution in DCM over 30 minutes. Crucial: Controlling addition rate prevents thermal spikes.

-

Allow to warm to Room Temperature (RT) and stir for 3–4 hours.

-

Pre-Purification: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (TPPO). Filter through a celite pad.

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5). Warning: Silica is acidic; rapid elution is required to prevent degradation.

Troubleshooting & FAQs

Q1: I am using PBr₃ instead of the Appel conditions, and my yield is stuck at 50%. Why?

A: PBr₃ generates HBr as a byproduct. In the case of 2-tetralol, the secondary carbocation character combined with the acidic environment promotes acid-catalyzed dehydration , regenerating 1,2-dihydronaphthalene (Dialin).

-

Fix: If you must use PBr₃, add 0.5 eq of Pyridine to the reaction mixture to scavenge the protons and buffer the solution. Keep the temperature strictly below 5°C.